Rhenium oxychloride

Description

Significance of Rhenium Oxychloride Compounds in Modern Inorganic Chemistry

Rhenium oxychlorides are pivotal starting materials in the synthesis of a wide variety of rhenium compounds, particularly in the realm of organometallic and coordination chemistry. rsc.orgillinois.edu Their reactivity allows for the preparation of complexes with applications in catalysis and materials science. For instance, compounds like rhenium(V) and (III) complexes are explored for their potential catalytic activities. tandfonline.comrsc.orgscispace.comnih.govcnr.it The development of new synthetic routes to solvated rhenium oxychlorides has further enhanced their utility, providing more convenient and safer alternatives to traditional high-temperature methods. rsc.orgillinois.edu

The study of rhenium oxychlorides also contributes significantly to the fundamental understanding of the structure, bonding, and reactivity of transition metal complexes. The interplay between the metal center, oxo ligands, and chloro ligands leads to interesting electronic and magnetic properties. Research into the magnetic behavior of certain rhenium oxychloride-based materials has revealed novel quantum phenomena, such as the realization of an anisotropic triangular lattice in A₃ReO₅Cl₂ (A = Ba, Sr), which exhibits properties of a gapless spin liquid. novanet.caarxiv.org This highlights the role of these compounds in the expanding field of quantum magnetism. novanet.caarxiv.org

Furthermore, the structural diversity of rhenium oxychlorides, from simple tetrahedral molecules to complex dimeric and polymeric structures, provides a rich field for crystallographic studies. rsc.orgillinois.eduresearchgate.net These investigations offer insights into the influence of oxidation state and ligand environment on the molecular geometry and intermolecular interactions.

Overview of Rhenium Oxohalide Systems and Their Research Relevance

The chemistry of rhenium extends beyond oxychlorides to a broader class of oxohalides, which includes fluorides, bromides, and iodides. archive.orgacs.orgacs.org These systems are characterized by the presence of both oxo and halo ligands, leading to a wide range of chemical and physical properties. The research in this area is driven by the desire to synthesize new compounds with unique structures and functionalities.

Rhenium oxohalides are known to exist in various oxidation states, most commonly from +5 to +7. mcmaster.ca The nature of the halogen and the number of oxo ligands significantly influence the structure and reactivity of the compound. For example, ReO₃Cl is a molecular liquid with a tetrahedral structure, while ReO₃F is a polymeric solid with octahedral rhenium centers. wikipedia.org

Convenient solution-based preparations for several solvated rhenium oxochlorides in the +7 and +6 oxidation states have been developed, offering practical starting points for further chemical exploration. illinois.edunih.gov The synthesis and characterization of various rhenium oxychloride complexes, such as ReO₃Cl(THF)₂, ReOCl₄(THF), and dimeric species like Re₂O₃Cl₆L₂ (where L is a neutral ligand), have been extensively reported. rsc.orgillinois.edunih.gov These studies often involve detailed structural analysis using X-ray crystallography and spectroscopic techniques like infrared (IR) spectroscopy to probe the metal-ligand bonding. rsc.orgillinois.edunih.govcdnsciencepub.com

The reactivity of rhenium oxychlorides with Lewis bases leads to the formation of a vast number of adducts and complexes. tandfonline.comwikipedia.org For instance, ReOCl₃ can react with various ligands to form complexes like [ReOCl₃(PPh₃)₂] and [ReOCl₃L], which are themselves important precursors for further synthesis. tandfonline.comrsc.orgscispace.comnih.gov The study of these reactions provides valuable information on the coordination chemistry of rhenium and the stability of different structural motifs.

Below is an interactive data table summarizing the properties of some key rhenium oxychloride compounds.

| Compound | Formula | Oxidation State of Re | Color | Melting Point (°C) | Boiling Point (°C) | Structure |

| Rhenium trioxide chloride | ReO₃Cl | +7 | Colorless | 4.5 | 113 | Tetrahedral |

| Rhenium oxytetrachloride | ReOCl₄ | +6 | --- | --- | --- | --- |

| Rhenium(V) oxychloride complex | [ReOCl₃(PPh₃)₂] | +5 | --- | --- | --- | --- |

| Dimeric Rhenium(VI) oxychloride | Re₂O₃Cl₆(THF)₂ | +6 | --- | --- | --- | Dinuclear, single oxo bridge |

Properties

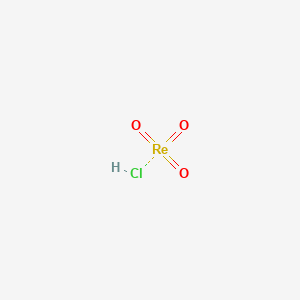

CAS No. |

42246-25-3 |

|---|---|

Molecular Formula |

ClHO3Re |

Molecular Weight |

270.66 g/mol |

IUPAC Name |

trioxorhenium;hydrochloride |

InChI |

InChI=1S/ClH.3O.Re/h1H;;;; |

InChI Key |

JTYZVHVMGITCNH-UHFFFAOYSA-N |

Canonical SMILES |

O=[Re](=O)=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Rhenium Oxychloride Compounds

Direct Halogenation Routes

Direct chlorination methods are fundamental in the synthesis of rhenium oxychlorides, utilizing either rhenium oxides or elemental rhenium as starting materials.

Chlorination of Rhenium Oxides (e.g., ReO₃)

Rhenium trioxide chloride (ReO₃Cl), a colorless, distillable liquid, can be synthesized through the direct chlorination of rhenium trioxide (ReO₃). wikipedia.org The reaction proceeds as follows:

2 ReO₃ + Cl₂ → 2 ReO₃Cl wikipedia.org

This method provides a direct route to this specific rhenium(VII) oxychloride.

Direct Chlorination of Rhenium Metal

The direct chlorination of rhenium metal can yield different rhenium oxychlorides depending on the reaction conditions. Heating rhenium metal in a mixture of air and chlorine is a convenient method for preparing rhenium oxytetrachloride (ReOCl₄). rsc.org While the direct chlorination of powdered rhenium metal can give low yields of ReOCl₄, using a rhenium mirror suspended on a porous brick can lead to high yields. mcmaster.ca It is noted that this process may also produce rhenium pentachloride, necessitating separation by pumping at reduced pressure. mcmaster.ca

Oxygenation Reactions of Rhenium Chlorides

The introduction of oxygen to rhenium chloride compounds provides another strategic approach to the synthesis of rhenium oxychlorides.

Oxygenation of Rhenium Pentachloride to Rhenium(VII) Oxychloride

Rhenium pentachloride (ReCl₅) can be oxygenated to form a rhenium(VII) oxychloride. Specifically, the reaction of ReCl₅ with dichlorine monoxide (Cl₂O) yields rhenium trioxide chloride (ReO₃Cl). wikipedia.org

ReCl₅ + 3 Cl₂O → ReO₃Cl + 5 Cl₂ wikipedia.org

Another convenient method involves heating rhenium pentachloride with dry oxygen in a sealed Carius tube at 180°C to produce rhenium oxytetrachloride (ReOCl₄). mcmaster.ca This method is noted for producing a very pure product with only a few vacuum distillations required for purification. mcmaster.ca

Solution-Based and High-Temperature Synthetic Approaches

Alternative synthetic strategies, including reactions between different rhenium compounds, can be employed to produce rhenium oxychlorides.

Synthesis from Rhenium Pentachloride and Rhenium Trioxide

A method for the synthesis of a rhenium oxychloride involves the reaction between rhenium pentachloride (ReCl₅) and rhenium trioxide (ReO₃). This reaction highlights the versatility of using different rhenium species as precursors.

| Precursor 1 | Precursor 2 | Product |

| Rhenium Trioxide (ReO₃) | Chlorine (Cl₂) | Rhenium Trioxide Chloride (ReO₃Cl) |

| Rhenium Metal (Re) | Air and Chlorine (Cl₂) | Rhenium Oxytetrachloride (ReOCl₄) |

| Rhenium Pentachloride (ReCl₅) | Dichlorine Monoxide (Cl₂O) | Rhenium Trioxide Chloride (ReO₃Cl) |

| Rhenium Pentachloride (ReCl₅) | Oxygen (O₂) | Rhenium Oxytetrachloride (ReOCl₄) |

Controlled Synthesis of Specific Rhenium Oxychloride Species

The preparation of specific rhenium oxychloride compounds often requires carefully controlled reaction conditions to achieve the desired oxidation state and stoichiometry.

Rhenium(VII) oxychlorides: Rhenium trioxide chloride (ReO₃Cl), a colorless liquid, can be synthesized by the chlorination of rhenium trioxide (ReO₃) wikipedia.org. Another route to ReO₃Cl involves the reaction of rhenium pentachloride with dichloromonoxide semanticscholar.org. This compound is a useful starting material in rhenium chemistry semanticscholar.org.

Rhenium(VI) oxychlorides: Rhenium oxytetrachloride (ReOCl₄) has been identified as a product in the reaction of what was initially believed to be rhenium "tetrachloride" with oxygen mcmaster.ca.

Hydrated and Solvated Species: Convenient methods have been developed for the preparation of solvated rhenium oxochlorides, which serve as valuable precursors in further chemical synthesis. Examples include ReO₃Cl(THF)₂, ReOCl₄(THF), Re₂O₃Cl₆(THF)₂, and Re₂O₃Cl₆(H₂O)₂ acs.org. The synthesis of the hydrated species ReOCl₄•H₂O can be achieved through specific controlled reactions, although detailed procedures are proprietary.

Lower Oxidation State Oxychlorides: The synthesis of rhenium oxychlorides with rhenium in lower oxidation states, such as ReOCl₂, often involves the reduction of higher oxidation state precursors. For instance, the title compound [ReOCl₂(L)] (where HL = 2-(1-ethanolaminomethyl)-1-methylimidazole) was prepared from the reaction of (n-Bu₄N)[ReOCl₄] with the ligand HL in acetonitrile (B52724) researchgate.net.

Solvothermal Synthesis for Rhenium Complexes

Solvothermal synthesis is a method that employs solvents under elevated temperatures and pressures to facilitate the formation of crystalline materials. While specific examples for the direct synthesis of simple rhenium oxychlorides via this method are not extensively detailed in the provided context, the principles of solvothermal synthesis are applicable to the creation of more complex rhenium-containing coordination complexes and materials where rhenium oxychloride species might act as precursors. This technique allows for the control of crystal growth and morphology of the final product.

Solution Combustion Synthesis for Rhenium-Containing Materials

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing powdered materials, including those containing rhenium. mdpi.com This technique is based on a self-sustaining exothermic redox reaction in a solution containing metal precursors (oxidizers) and a fuel. mdpi.comqu.edu.qa

Key aspects of SCS for rhenium-containing materials include:

Precursors: Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) is a common rhenium precursor, while fuels like glucose and urea (B33335) can be used. researchgate.net

Reaction Process: The process typically involves dissolving the oxidizer and fuel in a solvent (often water), heating the solution to evaporate the solvent and initiate the combustion reaction. qu.edu.qaosti.gov

Product Control: The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and the final product composition. mdpi.comresearchgate.net A stoichiometric ratio can lead to the formation of pure metallic rhenium, while deviations can result in rhenium oxides like ReO₂ and ReO₃. mdpi.comresearchgate.net

Characteristics of Products: Materials synthesized via SCS often consist of large agglomerates of primary particles and can exhibit increased porosity with higher fuel content due to the release of larger volumes of gas during combustion. mdpi.com

Table 1: Overview of Synthetic Methodologies for Rhenium Oxychloride and Related Compounds

| Synthesis Method | Target Compound/Material | Key Features |

|---|---|---|

| Controlled Synthesis | Specific rhenium oxychloride species (e.g., ReO₃Cl, ReOCl₄) | Precise control of reaction conditions to achieve desired stoichiometry and oxidation state. |

| Solvothermal Synthesis | Rhenium complexes and materials | Utilizes solvents at elevated temperature and pressure to control crystal growth. |

| Solution Combustion Synthesis | Rhenium-containing powdered materials | Rapid, self-sustaining exothermic reaction in solution. Product composition is highly dependent on the fuel-to-oxidizer ratio. |

Optimization and Yield Considerations in Rhenium Oxychloride Synthesis

The successful synthesis of rhenium oxychloride compounds with high purity and yield necessitates careful optimization of various reaction parameters. These factors significantly influence the reaction kinetics, product formation, and the minimization of impurities.

Influence of Reactant Stoichiometry and Gas Flow Rates

The precise control of reactant stoichiometry is fundamental to directing the outcome of a chemical reaction. In the context of rhenium oxychloride synthesis, the ratio of reactants will determine the specific oxychloride species formed. For instance, in reactions involving the oxidation of rhenium metal or lower oxides, the amount of the oxidizing agent (e.g., oxygen, chlorine) must be carefully metered.

Gas flow rates are particularly important in reactions involving gaseous reactants or volatile products. In the oxidation of rhenium, the flow rate of oxygen can be a rate-controlling factor. nasa.gov At higher temperatures, the reaction rate can be dependent on the gas phase diffusion of oxygen to the sample surface. nasa.gov Therefore, optimizing the gas flow rate is crucial for achieving a consistent and efficient reaction.

Impact of Heating and Cooling Rates

The rates at which a reaction mixture is heated and cooled can have a profound effect on the microstructure, phase purity, and crystallinity of the final product.

Heating Rate: A higher heating rate can provide a greater driving force for reactions, potentially leading to faster reaction times. mdpi.com In solution combustion synthesis, the heating of the precursor solution is a critical step to initiate the self-sustaining reaction. acs.org

Cooling Rate: The cooling rate can influence the crystallization process. Slow cooling can promote the growth of larger, more well-defined crystals, which can be beneficial for purification and characterization. Conversely, rapid cooling can "freeze" a particular phase or create amorphous materials.

Purity Enhancement Techniques

After the initial synthesis, purification steps are often necessary to remove unreacted starting materials, byproducts, and other impurities. Common techniques for the purification of solid rhenium oxychloride compounds include vacuum sublimation and recrystallization.

Vacuum Sublimation: This technique is effective for purifying volatile solids. list-technology.com The crude solid is heated under reduced pressure, causing it to sublime (transform directly from a solid to a gas). libretexts.org The gaseous compound then desublimes (condenses back into a solid) on a cold surface, leaving non-volatile impurities behind. libretexts.orgyoutube.com This method is advantageous as it is a physical process that does not introduce additional chemical reagents. mbraun.com The efficiency of vacuum sublimation depends on factors such as the sublimation temperature and the pressure of the system. youtube.com

Recrystallization: This is a common method for purifying solid compounds. It involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization.

Structural Elucidation and Characterization Techniques

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction methods have been instrumental in characterizing the various forms of rhenium oxychloride.

Complexes derived from rhenium oxychlorides have also been extensively studied. For instance, the structure of ReOCl₃(PPh₃)₂ has been reinvestigated, revealing a unit cell containing three discrete monomeric molecules with a trans-bis(phosphine) configuration. researchgate.net One of these molecules exhibits disorder in the Cl-Re=O unit. researchgate.net The reaction of this compound in methanol (B129727) leads to the formation of ReI₂O(OMe)(PPh₃)₂, which has also been characterized by single-crystal X-ray analysis. researchgate.net The Re=O bond length in this derivative is 1.698(5) Å, while the Re-O(methoxo) bond length is 1.859(5) Å. researchgate.net

Furthermore, the synthesis and crystal structures of various rhenium oxohalides, such as ReO₃Cl(THF)₂, ReOCl₄(THF), Re₂O₃Cl₆(THF)₂, and Re₂O₃Cl₆(H₂O)₂, have been reported, providing a deeper understanding of the coordination chemistry of rhenium oxychlorides.

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and determining the purity of a sample. It is also used to obtain crystallographic parameters for materials that are not available as single crystals. In the context of rhenium compounds, PXRD has been used to characterize the products of various reactions. For example, the reduction of ammonium (B1175870) perrhenate (B82622) to produce rhenium metal has been studied in situ using X-ray powder diffraction, allowing for the identification of the final product and the observation of changes in crystallinity at different temperatures. d-nb.info While not directly focused on rhenium oxychloride, these studies demonstrate the utility of PXRD in the broader field of rhenium chemistry. The technique is crucial for confirming the formation of a specific rhenium oxychloride phase and ensuring the absence of impurities such as rhenium oxides or other oxychloride species.

Spectroscopic Characterization

Spectroscopic techniques probe the energy levels within a molecule, providing information about its vibrational modes, electronic transitions, and the chemical environment of its constituent atoms.

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups. For rhenium oxychlorides, these techniques are particularly useful for identifying the Re=O and Re-Cl stretching frequencies.

The IR spectrum of a compound believed to be PCl₄⁺ReCl₆⁻ showed a strong absorption at 649 cm⁻¹, which is characteristic of the PCl₄⁺ ion. mcmaster.ca This indicates the presence of this cation rather than a simple adduct of ReCl₅ and PCl₅. mcmaster.ca

In studies of supported rhenium oxide catalysts, Raman and IR spectroscopy have been used to characterize the surface species. lehigh.edu These studies reveal that the structure of the surface rhenium oxide species is influenced by the support material and the presence of additives. lehigh.edu While these are surface species, the vibrational data obtained provides insights into the bonding of rhenium-oxygen and rhenium-halogen moieties.

The IR spectra of various metal oxides have been systematically studied, providing a valuable database for the identification of these compounds. nasa.gov This foundational work is essential for interpreting the spectra of more complex materials like rhenium oxychlorides, allowing for the differentiation of Re-O bonds from other metal-oxygen bonds.

| Compound/Species | Technique | **Frequency (cm⁻¹) ** | Assignment |

| PCl₄⁺ReCl₆⁻ | IR | 649 | PCl₄⁺ ion |

Electronic absorption (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like rhenium oxychlorides, these spectra are often dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions.

The electronic absorption spectra of ReOX₃(dppe) compounds (where X is a halogen and dppe is a phosphine (B1218219) ligand) show two low-energy components at approximately 11,500 cm⁻¹ and 16,000 cm⁻¹, which are assigned to spin-allowed d-d transitions. researchgate.net The substitution of the oxo ligand with an arylimido group affects the energies of these transitions. researchgate.net

Studies on the speciation of rhenium in chloride melts using electronic absorption spectroscopy have helped to identify the various rhenium species present under different conditions. researchgate.net In these high-temperature environments, rhenium can exist as chloro- and oxychloro-complexes. researchgate.net The UV-Vis spectra of various rhenium complexes in solution have also been reported, showing characteristic absorption bands that are sensitive to the ligand environment. researchgate.netresearchgate.net

| Compound/Species | **Wavenumber (cm⁻¹) ** | Assignment |

| ReOX₃(dppe) | ~11,500 | d-d transition |

| ReOX₃(dppe) | ~16,000 | d-d transition |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. While ¹H and ¹³C NMR are common, the study of other nuclei can provide unique structural insights. For rhenium compounds, NMR studies are less common due to the quadrupolar nature of the rhenium isotopes (¹⁸⁵Re and ¹⁸⁷Re), which can lead to broad signals. However, solid-state NMR techniques are emerging as a valuable tool. rsc.org

A detailed high-field solid-state NMR study of several perrhenates and Re₂(CO)₁₀ has been conducted, providing insights into the effects of the local environment and Re-Re bonding on the rhenium NMR tensor parameters. rsc.org While this study does not directly investigate rhenium oxychlorides, it lays the groundwork for future NMR studies of these compounds.

In the characterization of new rhenium N₂S₂ chelate complexes formed from ReOCl₃(PPh₃)₂, NMR spectroscopy was used to characterize the resulting diastereomers. nih.gov This demonstrates the utility of NMR in characterizing the organic ligands coordinated to the rhenium oxychloride core. The search results did not provide specific NMR data for rhenium oxychloride itself, but the application of NMR to related technetium compounds (⁹⁹Tc NMR) suggests its potential for future studies of rhenium oxychlorides.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For rhenium oxychloride, XPS is instrumental in identifying the oxidation state of rhenium.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of a specific element and its oxidation state. The Re 4f region of the XPS spectrum is particularly diagnostic for rhenium compounds. It shows well-separated spin-orbit components (Re 4f7/2 and Re 4f5/2). thermofisher.com

Different oxidation states of rhenium produce a chemical shift in the binding energy of the Re 4f peaks. For instance, metallic rhenium (Re(0)) has a characteristic Re 4f7/2 peak at approximately 40.6 eV. researchgate.net In contrast, oxidized species exhibit peaks at higher binding energies. Studies on various rhenium oxides have identified the Re 4f7/2 peak for ReO2 (Re(IV)) and ReO3 (Re(VI)) at binding energies around 42.1 eV and 44.1 eV, respectively. The fully oxidized Re2O7 (Re(VII)) phase shows a characteristic 4f7/2 peak at approximately 45.3 eV. researchgate.netescholarship.org By analyzing the precise position of the Re 4f peaks for a sample of rhenium oxychloride, the formal oxidation state of the rhenium center can be unequivocally determined, distinguishing it from other rhenium oxides or metallic states. escholarship.org

| Rhenium Species | Oxidation State | Re 4f7/2 Binding Energy (eV) |

|---|---|---|

| Metallic Re | Re(0) | ~40.6 |

| ReO2 | Re(IV) | ~42.1 |

| ReO3 | Re(VI) | ~44.1 |

| Re2O7 | Re(VII) | ~45.3 |

Mass Spectrometry (e.g., ESI+ Mass Spectrum)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and can provide clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for coordination and organometallic complexes, as it typically allows the detection of the intact molecular ion with minimal fragmentation. libretexts.org

In a typical ESI+ mass spectrometry experiment for rhenium oxychloride, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The ESI source would generate gaseous, protonated, or otherwise adducted molecular ions. The mass analyzer then separates these ions based on their m/z ratio. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion of rhenium oxychloride. High-resolution mass spectrometry can confirm the elemental composition by matching the experimental m/z value to the calculated value based on the isotopic distribution of rhenium, oxygen, and chlorine. researchgate.netuvic.ca Analysis of rhenium complexes by ESI-MS has shown that the technique is effective in identifying intact molecular ions and providing diagnostic fragments related to the compound's structure. nih.govresearchgate.net

Elemental and Compositional Analysis (e.g., EDS, ICP-OES)

Confirming the elemental composition of rhenium oxychloride is a fundamental step in its characterization. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are employed for this purpose.

EDS is often coupled with scanning electron microscopy and provides a qualitative and semi-quantitative analysis of the elemental composition. It detects characteristic X-rays emitted from the sample during electron beam bombardment, identifying the elements present.

For highly accurate and quantitative results, ICP-OES is the preferred method. analytik-jena.com This technique involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. youtube.com For rhenium oxychloride, ICP-OES analysis would provide precise measurements of the weight percentages of rhenium, oxygen, and chlorine, allowing for the verification of the compound's empirical formula.

| Element | Symbol | Atomic Weight (g/mol) | Atomic % | Weight % |

|---|---|---|---|---|

| Rhenium | Re | 186.21 | 16.7 | 54.12 |

| Oxygen | O | 16.00 | 16.7 | 4.65 |

| Chlorine | Cl | 35.45 | 66.6 | 41.23 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. uomustansiriyah.edu.iq Thermogravimetric Analysis (TGA) is particularly valuable for assessing the thermal stability and decomposition profile of compounds like rhenium oxychloride. umw.edu.pl

In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, argon, or air). youtube.com The resulting plot of mass versus temperature, known as a thermogram, reveals temperatures at which the material undergoes mass loss. For rhenium oxychloride, TGA can identify the temperature at which it begins to decompose or sublime. The decomposition of rhenium compounds can lead to the formation of volatile species, such as dirhenium heptoxide (Re₂O₇), which would be observed as a significant mass loss in the thermogram. nih.govmdpi.com The shape of the TGA curve and the temperatures of mass loss events provide crucial information about the compound's thermal stability and the nature of its decomposition products.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 200 | ~0.5% | Loss of adsorbed moisture |

| 200 - 450 | Variable | Decomposition/sublimation begins |

| > 450 | Significant | Formation of volatile oxides (e.g., Re2O7) |

Coordination Chemistry of Rhenium Oxychloride Complexes

Rhenium Oxidation States and Coordination Geometries in Oxychloride Frameworks

Rhenium is known to exist in several oxidation states within oxychloride frameworks, most notably +5, +6, and +7. researchgate.netillinois.edu The specific oxidation state and the nature of the coordinated ligands dictate the resulting coordination geometry of the complex.

Rhenium(VII) : In compounds like rhenium trioxide chloride (ReO₃Cl), the metal center is in the +7 oxidation state. wikipedia.org The molecule adopts a simple tetrahedral geometry. wikipedia.org However, upon reaction with Lewis bases, the coordination number increases, leading to distorted octahedral geometries, such as in ReO₃Cl(THF)₂ where the three oxo ligands are in a facial arrangement. illinois.eduwikipedia.org Another Re(VII) complex, [ReO₃(phen)(H₂PO₄)]·H₂O, exhibits a square-based bipyramidal coordination geometry. researchgate.net

Rhenium(VI) : The +6 oxidation state is found in compounds like ReOCl₄ and its adducts. The complex ReOCl₄(THF) features a Re(VI) center in a trans octahedral structure. illinois.edu Dinuclear Re(VI) compounds, such as Re₂O₃Cl₆L₂ (where L = THF or H₂O), contain a nearly linear oxo bridge, with each rhenium center displaying a pseudo-octahedral arrangement where the terminal oxo group is trans to the Lewis base. researchgate.netillinois.edu

Rhenium(V) : The Re(V) oxidation state is common and often features the {ReO}³⁺ core. d-nb.info A prominent example is trans-[ReOCl₃(PPh₃)₂], which has a distorted octahedral geometry with the two bulky triphenylphosphine (B44618) ligands in a trans configuration. tandfonline.comcdnsciencepub.com This compound is a widely used starting material in rhenium chemistry due to the lability of its ligands. tandfonline.com Other Re(V) complexes also typically exhibit five- or six-coordinate geometries, such as distorted square pyramidal or octahedral shapes. ajol.infonih.gov

Table 1: Oxidation States and Geometries of Selected Rhenium Oxychloride Complexes

| Rhenium Oxidation State | Example Compound | Coordination Geometry | Reference |

|---|---|---|---|

| +7 | ReO₃Cl | Tetrahedral | wikipedia.org |

| +7 | ReO₃Cl(THF)₂ | Distorted Octahedral (fac-oxo) | illinois.edu |

| +6 | ReOCl₄(THF) | Octahedral (trans-oxo/THF) | illinois.edu |

| +5 | trans-[ReOCl₃(PPh₃)₂] | Distorted Octahedral | tandfonline.comcdnsciencepub.com |

| +5 | [MeReO(edt)(SPh)]⁻ | Distorted Square Pyramidal | nih.gov |

Adduct Formation with Lewis Bases (e.g., ReO₃ClL₂)

Rhenium oxychlorides function as Lewis acids, readily reacting with Lewis bases (electron-pair donors) to form stable coordination complexes known as adducts. wikipedia.orgsolubilityofthings.com This process typically involves an expansion of the coordination sphere of the rhenium center.

A classic example is the reaction of rhenium trioxide chloride, ReO₃Cl. While the parent molecule is tetrahedral, it reacts with Lewis bases (L) such as tetrahydrofuran (B95107) (THF) or pyridine (B92270) to form six-coordinate adducts with the general formula ReO₃ClL₂. illinois.eduwikipedia.org X-ray crystallography of ReO₃Cl(THF)₂ reveals a distorted octahedral geometry where the two THF ligands are coordinated to the rhenium center. illinois.edu Similarly, methyltrioxorhenium(VII) (MTO), a related organometallic oxo complex, forms octahedral adducts with various bidentate Lewis bases. acs.org The formation of these adducts is a fundamental reaction in the coordination chemistry of high-valent rhenium oxychlorides, providing a pathway to more complex and varied structures. solubilityofthings.com

Ligand Exchange Reactions

Ligand exchange, or substitution, is a pivotal class of reactions for rhenium oxychloride complexes, allowing for the systematic modification of the metal's coordination sphere. savemyexams.com These reactions involve the replacement of one or more ligands by new incoming ligands, leading to the formation of a new, often more stable, complex. savemyexams.comchemistrystudent.com The starting material trans-[ReOCl₃(PPh₃)₂] is particularly valued for its utility in ligand substitution reactions, where its chloride and phosphine (B1218219) ligands can be readily replaced. tandfonline.com

The ligands in rhenium oxychloride complexes can be substituted by a wide array of other ligands, with phosphines and amines being common choices. The complex trans-[ReOCl₃(PPh₃)₂] is an excellent precursor for these reactions. tandfonline.com The chloride ligand positioned trans to the oxo group is particularly labile and easily substituted. tandfonline.com

Phosphine Substitution : In complexes like fac-[Re(CO)₃(L)(R-N^N)], phosphine ligands can be introduced to modulate the electronic and photophysical properties. iaea.org The reaction of [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ with phosphines like PMe₃ and PPh₃ results in the displacement of acetonitrile (B52724) ligands to form new phosphine-containing complexes. uzh.ch

Amine and Schiff Base Substitution : Amine-containing ligands, including multidentate Schiff bases and thiosemicarbazones, readily react with Re(V) oxychloride precursors. For instance, the reaction of trans-[ReOCl₃(PPh₃)₂] with tridentate thiosemicarbazone ligands leads to the formation of new Re(III) complexes, involving both ligand exchange and reduction of the metal center. psu.edu Similarly, reactions with Schiff bases like N-(2-amino-3-methylphenyl)salicylideneimine (H₃mps) can yield Re(V) imido complexes, demonstrating the versatility of these substitution reactions. ajol.info The reaction of trans-[ReOCl₃(PPh₃)₂] with 1,3-di(pyridin-2-yl)but-1-ene-1,3-diol (H₂dbd) in acetonitrile resulted in a ligand-bridged dimeric complex, (µ-dbd)[ReOCl₂(PPh₃)]₂. psu.edu

Controlling the three-dimensional arrangement of ligands (stereochemistry) is a sophisticated aspect of synthesizing rhenium complexes. The choice of ligands, starting materials, and reaction conditions can be used to direct the formation of specific isomers (e.g., cis vs. trans). nih.gov

Studies on Re(V)-salen complexes, formed from the reaction of ReO(PPh₃)₂Cl₃ with tetradentate salicylideneamine ligands, show that the resulting configuration can be either symmetrical or nonsymmetrical. nih.govacs.orgcapes.gov.br This outcome is dependent on factors like the length of the carbon bridge in the salen ligand and the size and boiling point of the alcohol used as the solvent. nih.govacs.org

Furthermore, synthetic strategies have been developed to selectively prepare N,N-trans and N,N-cis isomers of Re(O)(L)₂Cl complexes, where L is a bidentate oxazolinyl- or thiazolinyl-phenolato ligand. nih.gov The selection of the specific ligand helps determine the preferred isomeric form, while the use of pyridine bases with varying steric bulk can control the rate of interconversion between isomers. nih.gov In reactions of (NBu₄)[ReOCl₄] with bulky isocyanide ligands, the resulting [ReOCl₃(CNArR)₂] complexes were found to have a cis coordination of the two isocyanide ligands. d-nb.info

The solvent in which a ligand exchange reaction is performed can have a profound impact on the reaction pathway and the final products. iisc.ac.in The polarity of the solvent can influence the rate of ligand exchange and even the resulting configuration of the complex. iaea.orgnih.gov

Direct Participation : In polar solvents, solvent molecules can act as ligands themselves, displacing other ligands in the coordination sphere. researchgate.net Studies on rhenium(IV) complexes with 2,2'-bipyrimidine (B1330215) showed that crystallization from different solvents (acetonitrile vs. acetic acid/water) yielded distinct solvated products, [ReCl₄(bpym)]·MeCN and [ReCl₄(bpym)]·CH₃COOH·H₂O, with subtle but significant differences in their crystal packing and intermolecular interactions. mdpi.com

Configurational Influence : The solvent can dictate the stereochemical outcome of a reaction. For Re(V)-salen complexes, the configuration (symmetrical or nonsymmetrical) was found to depend on the alcohol used as the solvent. nih.govacs.org

Rate Influence : The rate of ligand exchange is also affected by the solvent. In a study of bis(oxazolinylphenolato) oxorhenium(V) complexes, a wide range of solvent exchange rates (from 1.4 to 24,000 s⁻¹ at 25°C) was observed, influenced by the coordination sphere and ligand structure. nih.gov

The substitution of carbonyl (CO) ligands with isocyanide (CNR) ligands in rhenium complexes can often be controlled to occur in a stepwise manner. This allows for the precise synthesis of mixed-ligand complexes. d-nb.info While many studies begin with rhenium carbonyl halides like [Re(CO)₅Br], the principles are applicable to the broader coordination chemistry of rhenium. d-nb.info

In the reaction of [Re(CO)₅Br] with p-fluorophenylisocyanide (CNPhpF), the degree of substitution is controlled by the reaction temperature and solvent. In boiling THF, the reaction proceeds with the replacement of two CO ligands to form fac-[Re(CO)₃Br(CNPhpF)₂]. d-nb.info At higher temperatures, such as in boiling toluene, further carbonyl exchange occurs, eventually leading to species like [Re(CO)Br(CNPhpF)₄] and the fully substituted [Re(CNPhpF)₆]⁺ cation. d-nb.info

Direct reactions with rhenium oxychloride precursors also yield isocyanide complexes. The reaction of (NBu₄)[ReOCl₄] with sterically hindered m-terphenyl (B1677559) isocyanides results in the formation of stable [ReOCl₄(CNArR)]⁻ or [ReOCl₃(CNArR)₂] complexes, depending on the stoichiometry of the added isocyanide. d-nb.info This demonstrates that isocyanide ligands can be directly incorporated into rhenium oxychloride frameworks through substitution reactions.

Formation of Polymeric and Dimeric Structures

The coordination chemistry of rhenium oxychlorides extends beyond simple mononuclear species to the formation of more complex dimeric and polymeric architectures. These structures are typically facilitated by the sharing of ligands, most notably oxygen or halide atoms, between two or more rhenium centers. This bridging leads to the creation of polynuclear complexes with distinct structural and electronic properties. The nature of the resulting structure is highly dependent on the specific rhenium oxychloride precursor, the reaction conditions, and the stoichiometry of the reactants.

Bridging Ligand Architectures (e.g., Re-O-Re Linkages)

A prominent feature in the chemistry of rhenium oxyhalides is the formation of μ-oxo bridges, leading to characteristic Re-O-Re linkages. These bridges are fundamental in the assembly of dimeric species from mononuclear precursors.

One well-characterized example of such a dimer is a compound with the formula Re₂O₃Cl₆. researchgate.net This molecule is composed of a central dimeric [Re₂O₃Cl₆] unit featuring a bridging oxygen atom that connects the two rhenium centers. researchgate.net The structure was determined by single-crystal X-ray diffraction, which revealed that the bridging oxygen atom lies on a center of symmetry. The distance of the Re-O bridge bond is 1.847(1) Å. In addition to the bridging oxo group, each rhenium atom is coordinated to a terminal oxo group, which is positioned cis to the bridge, with a shorter, strong bond of 1.69(2) Å. The coordination sphere around each pseudo-octahedral rhenium center is completed by chloride ligands. researchgate.net

The formation of oxygen-bridged dimeric species can also occur through the partial hydrolysis of mononuclear complexes. For instance, the partial hydrolysis of the oxopentachlororhenate(VI) ion, [ReOCl₅]²⁻, is known to produce an oxygen-bridged dimeric rhenium(VI) species. researchgate.net This demonstrates that the Re-O-Re linkage is a stable and accessible structural motif in the aqueous or semi-aqueous coordination chemistry of higher-valent rhenium oxychlorides.

The table below summarizes key structural parameters for the oxygen-bridged rhenium oxychloride dimer.

Table 1: Structural Data for Dimeric Rhenium Oxychloride Complex

| Compound Formula | Bridging Ligand | Re-O (Bridge) Distance (Å) | Re=O (Terminal) Distance (Å) | Symmetry Feature |

|---|

Rhenium Oxychloride Chemistry with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry due to their strong σ-donating properties. Their reactions with rhenium oxychloride precursors have yielded a diverse range of stable and catalytically relevant complexes. The primary starting material for many of these syntheses is the rhenium(V) complex, oxotrichlorobis(triphenylphosphine)rhenium(V), [ReOCl₃(PPh₃)₂]. nih.govrsc.orgresearchgate.net

The reaction of [ReOCl₃(PPh₃)₂] with various 1,3-dialkyl-4,5-dimethylimidazol-2-ylidene type NHCs results in the displacement of the triphenylphosphine and chloride ligands to form air-stable rhenium(V) oxo complexes. nih.gov The stoichiometry and the final structure of the resulting complex are highly dependent on the steric bulk of the alkyl substituents on the NHC ligand and the specific reaction conditions employed. nih.gov

Research has shown that the steric demands of the NHC can control the stability of mono-oxo intermediates. nih.gov For instance:

With less bulky NHCs like 1,3-dimethyl-4,5-dimethylimidazol-2-ylidene (Lᴹᵉ) or 1,3-diethyl-4,5-dimethylimidazol-2-ylidene (Lᴱᵗ), cationic mono-oxo complexes such as [ReOCl(Lᴹᵉ)₄]²⁺ and [ReOCl(Lᴱᵗ)₄]²⁺ can be isolated. nih.govrsc.org

In the presence of methanol (B129727), a complex like [ReO(OMe)(Lᴹᵉ)₄]²⁺ can be formed. nih.gov

When a more sterically hindered NHC, such as 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (Lⁱ⁻ᴾʳ), is used, the reaction proceeds directly to form the stable dioxo complex [ReO₂(Lⁱ⁻ᴾʳ)₄]⁺. nih.gov

These reactions typically yield six-coordinate rhenium complexes where four NHC ligands occupy the equatorial plane around the rhenium center. X-ray diffraction studies of complexes like [ReOCl(Lᴱᵗ)₄][PF₆]₂ and [ReO₂(Lⁱ⁻ᴾʳ)₄][ReO₄] have confirmed that the equatorial coordination sphere formed by the four carbene ligands is essentially planar, despite potential steric overcrowding. nih.gov An alternative synthetic route involves transmetallation from a silver-NHC complex. The reaction of [ReOCl₃(PPh₃)₂] with an excess of a silver(I)-NHC complex can also produce these cationic rhenium-NHC species. rsc.org

Table 2: Examples of Rhenium(V) Oxo Complexes with N-Heterocyclic Carbene Ligands

| Rhenium Precursor | NHC Ligand (L) | Resulting Complex | Key Structural Feature |

|---|---|---|---|

| [ReOCl₃(PPh₃)₂] | 1,3-dimethyl-4,5-dimethylimidazol-2-ylidene | [ReOCl(L)₄]²⁺ | Cationic mono-oxo complex with four NHCs |

| [ReOCl₃(PPh₃)₂] | 1,3-diethyl-4,5-dimethylimidazol-2-ylidene | [ReOCl(L)₄]²⁺ | Cationic mono-oxo complex with four NHCs |

| [ReOCl₃(PPh₃)₂] | 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | [ReO₂(L)₄]⁺ | Cationic dioxo complex; bulky NHC favors this form |

Reactivity and Reaction Mechanisms of Rhenium Oxychlorides

Hydrolysis Reactions and Corresponding Product Formation (e.g., Perrhenic Acid)

The simplified reaction for the hydrolysis of a generic high-valent rhenium oxychloride can be represented as:

ReOₓClᵧ + (z)H₂O → HReO₄ + (y)HCl + ...

For many synthetic purposes, aqueous solutions of rhenium(VII) oxide and perrhenic acid are used interchangeably due to this rapid hydrolysis. wikipedia.org

Oxidation-Reduction Pathways

The rich redox chemistry of rhenium is evident in the reactions of its oxychlorides. These compounds can be reduced to lower oxidation state species or undergo disproportionation, highlighting the accessibility of multiple stable oxidation states for the element. mcmaster.ca

Higher-valent rhenium chlorides and oxychlorides can be reduced to form compounds with rhenium in lower oxidation states. A prominent example is the synthesis of trirhenium nonachloride (Re₃Cl₉), a key example of a metal cluster compound, through the reduction of rhenium pentachloride (ReCl₅). wikiwand.com This conversion is typically achieved by the thermal decomposition of ReCl₅ at elevated temperatures, where chlorine gas is liberated. wikipedia.org

The reaction is as follows: 3 ReCl₅ → Re₃Cl₉ + 3 Cl₂ wikipedia.org

This reaction is significant as it transforms a molecular compound with Re(V) into a trinuclear cluster with Re(III) centers featuring metal-metal bonds. Other reduction pathways exist for various rhenium compounds, leading to a range of lower-valent species.

Table 1: Selected Reduction Reactions of Rhenium Chlorides and Oxychlorides

| Starting Material (Oxidation State) | Reducing Agent/Condition | Product (Oxidation State) | Reference |

| Rhenium Pentachloride, ReCl₅ (V) | Heat (~500 °C) | Trirhenium Nonachloride, Re₃Cl₉ (III) | wikipedia.org |

| Rhenium Pentachloride, ReCl₅ (V) | Comproportionation with Re₃Cl₉ | Rhenium Tetrachloride, ReCl₄ (IV) | wikipedia.orgwikipedia.org |

| Perrhenic Acid, HReO₄ (VII) | Hydrogen Iodide, HI | Rhenium Tetraiodide, ReI₄ (IV) | wikipedia.org |

| Rhenium(VII) Oxide, Re₂O₇ (VII) | Carbon Monoxide, CO | Rhenium Trioxide, ReO₃ (VI) | wikipedia.org |

Rhenium(IV) compounds exhibit a notable tendency to disproportionate, particularly in solution. This process involves the simultaneous oxidation and reduction of Re(IV) to yield more stable Re(III) and Re(V) species. This behavior is considered a general characteristic of Re(IV) chloride chemistry in donor solvents. researchgate.net For example, when solutions of Re(IV) chloride in acidified methanol (B129727) are reacted with various ligands, the isolated products are often complexes of Re(III) and oxo-complexes of Re(V), rather than simple Re(IV) adducts. researchgate.net This suggests a disproportionation reaction such as:

2 Re(IV) → Re(III) + Re(V)

A similar disproportionation is observed for rhenium(IV) oxide (ReO₂) at high temperatures under vacuum, which yields rhenium(VII) oxide and metallic rhenium. wikipedia.org

7 ReO₂(s) → 2 Re₂O₇(g) + 3 Re(s) wikipedia.org

The disproportionation of Re(IV) in molten chloride salts has also been studied, where the [ReCl₆]²⁻ ion can be unstable under certain conditions. researchgate.net This reactivity underscores the thermodynamic instability of the Re(IV) oxidation state relative to its neighbors under specific chemical environments.

Mechanistic Insights into Catalytic Processes

Rhenium oxychlorides and related organorhenium oxides are effective catalysts for several important organic transformations. Mechanistic studies have provided significant insight into how these compounds facilitate complex bond reorganizations.

Rhenium complexes were among the early catalysts used for olefin metathesis, a powerful reaction that reorganizes carbon-carbon double bonds. wikiwand.comlehigh.edu High-valent rhenium oxides, such as methyltrioxorhenium (MTO), are particularly well-studied catalysts for this transformation. wikipedia.org The widely accepted mechanism is the Chauvin mechanism, which proceeds through a series of cycloaddition and cycloreversion steps. nih.gov

The catalytic cycle is initiated by the reaction of an olefin with a rhenium-alkylidene (rhenium-carbene) species. The key steps are:

[2+2] Cycloaddition: The olefin coordinates to the rhenium-carbene and undergoes a [2+2] cycloaddition to form a four-membered ring intermediate known as a rhenacyclobutane. nih.govuwindsor.ca

Cycloreversion: The rhenacyclobutane intermediate then cleaves in a different manner, releasing a new olefin and generating a new rhenium-alkylidene species.

Propagation: This new alkylidene can then react with another olefin molecule, propagating the catalytic cycle.

The efficiency of the catalyst is influenced by the ligands attached to the rhenium center, which affect the stability of the metallacyclobutane intermediate and the ease of olefin coordination. nih.gov

Figure 1: Simplified Chauvin Mechanism for Olefin Metathesis

Rhenium-centered catalysts are also capable of activating and functionalizing otherwise inert C-H and Si-H bonds.

C-H Activation: Computational studies on methane (B114726) activation by Re(III) and Re(V) complexes with oxygenated ligands have shown that the preferred mechanism is σ-bond metathesis. acs.org This pathway avoids the higher energy barriers associated with oxidative addition. In the metathesis mechanism, the C-H bond interacts with the rhenium center through a four-centered transition state, leading to the cleavage of the C-H bond and the formation of a new Re-C bond without a formal change in the metal's oxidation state. The electron density on the rhenium center, modulated by the surrounding ligands, is a key factor in determining the activation barrier. acs.org

Si-H Oxidation (Hydrosilylation): Rhenium-oxo complexes are effective catalysts for the hydrosilylation of carbonyl compounds, a reaction that involves the formal addition of an Si-H bond across a C=O double bond. mdpi.com Detailed mechanistic studies, including both experimental and computational work, have pointed to two primary competing pathways for the crucial Si-H bond activation step. mdpi.comencyclopedia.pubnih.gov

[2+2] Addition Mechanism: This pathway involves the direct, formal [2+2] addition of the silane's Si-H bond across a rhenium-oxo (Re=O) double bond. nih.govacs.org This forms a rhenium hydride intermediate with a siloxy (O-SiR₃) ligand. This intermediate then participates in the reduction of the carbonyl substrate. acs.org

Ionic Outer-Sphere Mechanism: In this alternative, the silane (B1218182) first coordinates to the rhenium center. mdpi.comencyclopedia.pub A subsequent nucleophilic attack by the carbonyl substrate on the coordinated silicon atom promotes the heterolytic cleavage of the Si-H bond. This generates an ion pair consisting of an anionic rhenium hydride and a silylated, activated substrate, which then combine to form the final product. mdpi.com

The operative mechanism can depend on the specific rhenium precursor, the ligands, and the silane used. Density functional theory (DFT) calculations have shown that either pathway can be energetically more favorable under different circumstances. mdpi.comnih.gov

Table 2: Proposed Mechanisms for Si-H Activation in Rhenium-Catalyzed Hydrosilylation

| Mechanism | Key Intermediate | Description | References |

| [2+2] Addition | Rhenium Hydride Siloxy Complex | The Si-H bond adds directly across the Re=O bond, forming Re-H and O-Si bonds simultaneously. | nih.govacs.org |

| Ionic Outer-Sphere | Ion Pair: [Re-H]⁻ and [R₂C=O-SiR₃]⁺ | Silane coordinates to Re, followed by nucleophilic attack from the carbonyl, leading to heterolytic Si-H cleavage. | mdpi.comencyclopedia.pub |

Carbon Dioxide Reduction Mechanisms with Rhenium Complexes

The electrochemical and photochemical reduction of carbon dioxide (CO₂) using rhenium complexes, particularly those based on the fac-[Re(bpy)(CO)₃Cl] (bpy = 2,2'-bipyridine) framework, has been a subject of extensive research. researchgate.netmdpi.com These complexes are notable for their ability to selectively convert CO₂ into carbon monoxide (CO). researchgate.netacs.org The catalytic cycle involves the rhenium complex acting as both a photosensitizer and a catalyst. acs.org The reaction mechanism can proceed through several pathways, primarily distinguished as unimolecular or bimolecular.

Unimolecular Mechanism: The unimolecular pathway begins with the rhenium complex undergoing a two-electron reduction to form a five-coordinate anionic species. mdpi.comnih.gov This highly reactive intermediate can then interact directly with a molecule of CO₂. A proposed sequence involves the initial reduction of the complex, followed by the loss of the chloride ligand. nsf.gov The resulting five-coordinate species reacts with CO₂ and a proton source to form a hydroxycarbonyl (B1239141) Re(I)-CO₂H intermediate. nih.gov A subsequent one-electron reduction leads to a species where the added electron is localized on the bipyridine ligand. nih.gov This increases the basicity of the oxygen atom, facilitating protonation and the cleavage of the C-O bond to release water and form a tetracarbonyl species, which then liberates CO. nih.gov

Bimolecular Mechanism: Alternatively, a bimolecular mechanism involves two singly-reduced rhenium catalyst molecules. nih.gov This pathway is prominent in producing CO and carbonate (CO₃²⁻) through a reductive disproportionation of two CO₂ molecules. nih.gov The mechanism requires two equivalents of the rhenium catalyst, each reduced by one electron. nih.gov These two catalyst molecules can then form a bridging CO₂ adduct. nih.gov Subsequently, a second CO₂ molecule inserts in a head-to-tail fashion, leading to the eventual formation of CO and carbonate. nih.gov The presence of hydrogen-bonding capabilities in the ligand framework can promote this bimolecular pathway, often at more positive potentials. nih.gov

Research has shown that the initial reduction is typically centered on the bipyridine ligand, forming a radical anion species, [ReI(bpy•−)(CO)₃Cl]⁻. nsf.gov This species can then undergo ligand exchange, for instance, with a coordinating solvent like acetonitrile (B52724) (CH₃CN), or lose the chloride ligand to form the active catalytic species. nsf.gov The efficiency and rate of CO₂ reduction are highly sensitive to the catalyst's structure, including the presence of secondary coordination sphere functionalities like amine groups that can influence turnover frequencies. nsf.gov

Table 1: Catalytic Turnover Frequencies (TOF) for CO₂ Reduction by Rhenium Complexes This table displays the turnover frequencies for a series of rhenium(I) fac-tricarbonyl complexes with different aniline-substituted bipyridine ligands, demonstrating the influence of the secondary coordination sphere on catalytic activity.

| Catalyst | Substituent Position | TOF (s⁻¹) | Faradaic Efficiency for CO (%) |

|---|---|---|---|

| ReBpy | (Reference) | 72.9 | ≥89 |

| 1-Re | ortho-aniline | 123 | ≥89 |

| 2-Re | meta-aniline | 239 | ≥89 |

| 3-Re | para-aniline | 109 | ≥89 |

Data sourced from a study conducted in the presence of trifluoroethanol (TFE). nsf.gov

Ligand Substitution Kinetics and Thermodynamics

Ligand substitution reactions in six-coordinate octahedral rhenium complexes are fundamental to their chemistry and catalytic applications. ufs.ac.za The mechanism of these substitutions, where one ligand is replaced by another, can be categorized as associative (A), dissociative (D), or interchange (I). ufs.ac.zalibretexts.org

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate (e.g., a seven-coordinate species), which then releases the leaving group. ufs.ac.zalibretexts.org This pathway is characterized by a rate law that is dependent on the concentrations of both the complex and the incoming ligand. libretexts.org

Dissociative (D) Mechanism: The leaving group first detaches from the metal center in a slow, rate-determining step, creating a lower-coordination-number intermediate (e.g., a five-coordinate species). The incoming ligand then rapidly coordinates to this intermediate. ufs.ac.zalibretexts.org For 18-electron complexes, this is often the more likely pathway as it avoids a high-energy 20-electron intermediate. libretexts.org

Interchange (I) Mechanism: This is an intermediate mechanism where the leaving group is in the process of departing as the incoming ligand is binding. ufs.ac.za There is no distinct intermediate formed. The interchange mechanism can be further classified as associative-interchange (Iₐ) or dissociative-interchange (I_d) depending on the degree of bonding of the incoming and outgoing ligands in the transition state. ufs.ac.za

Kinetic studies on fac-[Re(CO)₃] complexes using techniques like stopped-flow spectrophotometry allow for the determination of rate constants for ligand substitution. ufs.ac.za For example, studies on the substitution of a methanol ligand in a fac-[Re(CO)₃(N,O-bidentate)(MeOH)] complex by various nucleophiles revealed an interchange-type mechanism. ufs.ac.za The reaction rates were found to be dependent on the concentration of the entering nucleophile, following second-order kinetics. ufs.ac.za

The thermodynamics of these reactions, including the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), provide further insight into the mechanism. rsc.org An associative pathway typically has a low or negative entropy of activation, reflecting the ordering of the system as the new ligand binds in the transition state. Conversely, a dissociative pathway generally shows a positive entropy of activation due to the increased disorder as the leaving group departs. libretexts.org The careful selection of metals and ligands can tune the kinetics and thermodynamics of these processes for specific catalytic functions. rsc.org

Disproportionation Kinetics in Molten Salts

In high-temperature molten salt environments, rhenium chloride species can undergo disproportionation reactions, where a species of a certain oxidation state reacts to form products of both higher and lower oxidation states. researchgate.netmdpi.com For instance, Re(III) has been observed to disproportionate into Re(0) metal and Re(IV) in molten 3LiCl-2KCl eutectic. researchgate.netznaturforsch.com

Studies on the stability of hexachlororhenate(IV) ions, [ReCl₆]²⁻, in various molten alkali chlorides (e.g., 3LiCl-2KCl, NaCl-KCl, NaCl-2CsCl, and CsCl) have shown that these species can also be unstable and decompose over time. researchgate.net This decomposition is a form of disproportionation. The kinetics of this process are dependent on the composition of the molten salt and the temperature. researchgate.netznaturforsch.com

The rate of [ReCl₆]²⁻ disproportionation has been observed to increase as the radius of the alkali metal cation in the molten salt solvent decreases. researchgate.netznaturforsch.com For example, at 750 °C, the decomposition is faster in NaCl-KCl melts compared to CsCl melts. This is attributed to the varying stabilizing effect of the cation on the [ReCl₆]²⁻ complex ion.

Table 2: Relative Concentration of [ReCl₆]²⁻ Over Time in Various Molten Chlorides at 750 °C This table illustrates the kinetics of [ReCl₆]²⁻ disproportionation by showing the decrease in its relative concentration over time in different molten alkali chloride mixtures.

| Time (min) | NaCl-KCl | 3LiCl-2KCl | NaCl-2CsCl | CsCl |

|---|---|---|---|---|

| 0 | 1.00 | 1.00 | 1.00 | 1.00 |

| 20 | 0.85 | 0.90 | 0.95 | 0.98 |

| 40 | 0.72 | 0.81 | 0.91 | 0.96 |

| 60 | 0.61 | 0.73 | 0.87 | 0.94 |

| 80 | 0.52 | 0.66 | 0.83 | 0.92 |

| 100 | 0.44 | 0.60 | 0.79 | 0.90 |

Data adapted from graphical representations in scientific literature. researchgate.net

These kinetic findings are crucial for applications like the electrowinning and electrodeposition of high-purity rhenium metal from molten salt baths, as the stability and speciation of the rhenium ions directly impact the efficiency and outcome of the process. researchgate.netznaturforsch.com

Applications of Rhenium Oxychloride Compounds in Catalysis

Historical Role in Olefin Metathesis Catalysis

Rhenium compounds were among the early catalysts found to be effective for olefin metathesis, a reaction that involves the redistribution of alkene fragments. Rhenium heptoxide (Re₂O₇), often supported on alumina, showed high catalytic activity for this transformation, notably being capable of functioning efficiently at room temperature mdpi.com. While not a rhenium oxychloride itself, Re₂O₇ is a key precursor and its catalytic activity highlighted the potential of high-valent rhenium oxides in C-C bond formation researchgate.net. These early systems, which could also include transition metal chlorides activated by cocatalysts, paved the way for the development of more sophisticated and well-defined catalysts tamu.eduresearchgate.net. The catalyst system Re₂O₇/Al₂O₃, sometimes activated by organotin compounds, was a significant heterogeneous catalyst in this field mdpi.com. One of the most efficient catalysts to emerge from this research is methyltrioxorhenium (CH₃ReO₃, MTO), which is highly active not only in oxidation chemistry but also in olefin metathesis mdpi.comresearchgate.net.

Precursors for Industrial Catalysts

Rhenium compounds serve as critical precursors for the synthesis of robust industrial catalysts, particularly those used in the petroleum industry.

Development of Platinum-Rhenium Catalysts for Fuel Production

A major advancement in catalytic reforming for producing high-octane gasoline was the development of bimetallic platinum-rhenium (Pt-Re) catalysts supported on alumina in the 1960s google.com. These catalysts offered substantially improved stability and lower fouling rates compared to their monometallic platinum counterparts google.comosti.gov. The preparation of these catalysts often involves impregnating a porous support, like spheroidal alumina, with aqueous solutions containing platinum and rhenium precursors, such as HReO₄ researchgate.net. The interaction between platinum and rhenium is crucial to the catalyst's enhanced performance osti.gov. The addition of rhenium modifies the platinum surface, creating small ensembles of platinum atoms that enhance selectivity for mild dehydrogenation researchgate.net. Pt-Re catalysts are known for their good stability and long operational lifetimes, with regeneration cycles that can extend from three to five years, making them widely used in semi-regenerative reforming processes kczhly.com.

| Catalyst Composition | Support | Platinum (wt%) | Rhenium (wt%) | Application |

| Pt-Re | Spheroidal Alumina | ~0.24 - 0.26 | ~0.48 - 0.52 | Naphtha Reforming google.com |

| Pt-Re/Al₂O₃ | Alumina | - | - | Dehydrogenation of Liquid Organic Hydrogen Carriers (LOHCs) rsc.org |

Heterogeneous Catalysis with Rhenium Oxychlorides

Supported rhenium oxychlorides and related oxides are pivotal in the field of heterogeneous catalysis, particularly in the conversion of renewable resources like biomass. Rhenium's character as a versatile and oxophilic element makes it well-suited for these applications rsc.org.

Rhenium-Based Catalysts for Biomass Conversion

The catalytic transformation of lignocellulosic biomass into value-added chemicals and fuels is a key area of green chemistry where rhenium-based catalysts have gained significant attention rsc.org. Lignocellulose, composed of cellulose, hemicellulose, and lignin, can be catalytically upgraded to replace resources derived from petroleum researchgate.net. Heterogeneous catalysis is central to making the conversion of lignocellulosic biomass an economically viable reality rsc.org. Rhenium catalysts, often in the form of oxides (ReOₓ) on supports like ceria (CeO₂), carbon, or titania, are effective in these processes researchgate.netccspublishing.org.cn. For instance, Ni-Re bimetallic catalysts exhibit a synergy between the hydrogenation activity of nickel and the oxophilic acidity of rhenium oxides (ReOₓ), enabling the efficient conversion of biomass-derived molecules researchgate.net.

Deoxydehydration and Hydrodeoxygenation Processes in Biomass Valorization

Deoxydehydration (DODH) and hydrodeoxygenation (HDO) are crucial reactions for converting biomass, which is rich in oxygen, into valuable chemicals and fuels rsc.org. The DODH process, which removes vicinal hydroxyl (OH) groups from polyols (biomass-derived sugar alcohols), can be effectively catalyzed by oxorhenium compounds anl.govscilit.com. For example, heterogeneous ReOₓ catalysts supported on ceria (ReOₓ/CeO₂) have been developed for the DODH of various diols and polyols, such as glycerol and erythritol, using H₂ as a reducing agent researchgate.netresearchgate.net. Unsupported rhenium oxide nanoparticles have also been shown to catalyze the transformation of polyols into alkenes with high efficiency anl.gov. These catalytic systems often involve a Re(VII)/Re(V) redox couple anl.gov. The combination of rhenium oxides with noble metals like palladium can further enhance catalytic activity ccspublishing.org.cn.

| Catalyst System | Substrate | Product | Yield (%) | Reaction Type |

| ReOₓ-Ag/CeO₂ | Erythritol | 1,3-butadiene | 90 | DODH researchgate.netresearchgate.net |

| ReOₓ/CeO₂ + Ni/CeO₂ | 1,4-anhydroerythritol | Tetrahydrofuran (B95107) | 99 | DODH + Hydrogenation researchgate.net |

| L₄Re(CO)₃ (precatalyst) | Glycerol | Allyl alcohol | - | DODH researchgate.net |

Homogeneous Catalysis with Rhenium Oxychloride Complexes

While much of the focus has been on heterogeneous systems, homogeneous rhenium catalysts are also effective for various transformations, including biomass conversion rsc.org. Rhenium complexes can act as catalysts for the deoxydehydration of diols and polyols in the liquid phase researchgate.net. For example, a tricarbonylrhenium complex has been reported as a pre-catalyst for the DODH of polyols, using an alcohol as both a reductant and a solvent under aerobic conditions to generate the active high-valent rhenium species in situ researchgate.net. In other applications, bio-inspired heterogeneous catalysts have been designed by integrating rhenium complexes, such as Re(O)(hoz)₂Cl, with metal nanoparticles on a carbon support for environmental applications like the reduction of aqueous perchlorate nih.govnih.gov. This approach combines the principles of homogeneous molecular catalysis with the practical benefits of a heterogeneous system nih.gov.

Rational Design and Engineering of Rhenium Oxychloride-Based Catalytic Systems

The advancement of rhenium oxychloride compounds as effective catalysts is increasingly driven by rational design and engineering principles. This approach moves beyond trial-and-error methods, employing a systematic, molecule-level strategy to create catalytic systems with enhanced activity, selectivity, and stability. By integrating computational modeling, strategic ligand modification, and careful selection of support materials, researchers can precisely tune the catalytic properties of rhenium complexes for specific applications.

Computational Modeling and Theoretical Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of rhenium-based catalysts. nih.govresearchgate.net These theoretical methods provide profound insights into reaction mechanisms, transition states, and the electronic structures of catalytic intermediates that are often difficult to study experimentally. binghamton.edu

DFT calculations allow researchers to:

Elucidate Reaction Pathways: By modeling the entire catalytic cycle, scientists can identify rate-determining steps and key intermediates. For instance, DFT has been used to investigate potential pathways for CO2 reduction to formate by tricarbonyl rhenium(I) complexes, identifying a modest energy barrier for the key insertion step in acetonitrile (B52724). nih.govresearchgate.net

Analyze Ligand Effects: Computational models can predict how changes in ligand structure will affect the electronic and steric properties of the rhenium center. This includes understanding how electron-donating or electron-withdrawing substituents on ligands modulate the energy of molecular orbitals, which is crucial for designing catalysts for applications like photodynamic therapy. nih.govresearchgate.net For alkyne metathesis catalyzed by Re(V) alkylidyne complexes, DFT calculations have revealed that steric properties, such as the bite angle of phosphine-phenolate ligands, influence catalyst isomerization and activity. nih.gov

Ligand-Centered Design Strategies

The ligands coordinated to the rhenium center are primary targets for engineering catalytic performance. The electronic and steric properties of these ligands directly influence the reactivity of the metal center.

Tuning Electronic Properties: The σ-donating and π-accepting characteristics of ligands can be systematically varied to modify the electron density at the rhenium core. Replacing pyridine (B92270) ligands with strongly σ-donating N-heterocyclic carbene (NHC) ligands, for example, has been shown to improve the catalytic performance of rhenium complexes in CO2 reduction. mdpi.com This modification beneficially shifts the reduction potentials relevant to electron transfer to the CO2 substrate. mdpi.com

Ancillary Ligand Dissociation: In many catalytic cycles involving complexes like fac-Re(L)(CO)3X (where X is a halide), the dissociation of the ancillary 'X' ligand is a crucial step to open a coordination site for the substrate. nsf.gov The strength of the Re-X bond is therefore a key parameter for catalyst design. Computational and experimental studies have shown that the choice of this halide or pseudohalide ligand significantly impacts catalytic turnover. For the photocatalytic reduction of CO2, changing the 'X' ligand from bromide or chloride to others like thiocyanate or triethylphosphine can dramatically decrease catalytic activity. nsf.gov

| "X" Ligand | Turnover Number (TON) for CO Production |

|---|---|

| Br (Bromide) | 32 |

| CH3CN (Acetonitrile) | 32 |

| Cl (Chloride) | Diminished Reactivity |

| NCS (Thiocyanate) | Diminished Reactivity |

| P(OEt)3 (Triethylphosphite) | 2 |

Support and Environmental Engineering

For heterogeneous catalysis, the support material and the surrounding environment are critical components of the engineered system. The interaction between the rhenium oxychloride species and the support can enhance stability, prevent aggregation, and influence the formation of the active catalytic sites.

Stabilization via Dispersion: Dispersing catalytically active species onto a stable support is a proven strategy to enhance durability. For example, while demonstrated with a related metal, the principle of dispersing ruthenium oxychloride species into a manganese oxide (MnOx) support creates a cost-effective and highly stable electrocatalyst for the oxygen evolution reaction in acidic media. ntu.edu.sgrsc.org The MnOx support, which is resistant to acid and oxidation, protects the active sites, showcasing a design strategy applicable to rhenium systems. ntu.edu.sg

Influence on Active Site Formation: The chemical properties of the support can directly influence the speciation and carburization of rhenium. In the hydrodeoxygenation of guaiacol, the choice of support material determined the nature of the resulting rhenium carbide species. An acidic support like zirconia (ZrO2) promoted the formation of a highly active and selective rhenium carbide catalyst, whereas a non-acidic silica (SiO2) support resulted in limited carburization. mdpi.com

Control of Rhenium Speciation: In bimetallic systems, such as Re/Pd on activated carbon for perchlorate reduction, the stability and activity are linked to the oxidation state of rhenium. nih.gov Engineering the system to operate under H2-reducing conditions is crucial to minimize leaching of the rhenium precursor (perrhenate) and promote its reduction to more active, lower-valent species like Re(I) on the catalyst surface. nih.gov Research has shown that the rate of perchlorate reduction is strongly dependent on the content and oxidation state of the surface-immobilized rhenium. nih.gov

| Support Material | Key Observation | Selectivity to Benzene | Conversion |

|---|---|---|---|

| ZrO2 (Zirconia) | Effective carburization, most active species | 22% | 98% |

| Al2O3 (Alumina) | Carburization occurred | Not specified | Not specified |

| SiO2 (Silica) | Limited carburization (non-acidic support) | Not specified | Not specified |

Rhenium Oxychlorides in Advanced Materials Science and Precursor Chemistry

Formation of Rhenium-Containing Films

The creation of thin films containing rhenium is critical for various applications, including in the semiconductor industry and for high-temperature protective coatings. nasa.gov Rhenium oxychlorides serve as effective precursors in vapor deposition techniques, allowing for the controlled growth of high-purity films.

Chemical Vapor Deposition (CVD) is a process that involves the reaction of vapor-phase chemical precursors to form a solid deposit on a substrate. acerde.com Rhenium oxyhalides, including oxychlorides, are used as precursors in cyclical deposition processes like Atomic Layer Deposition (ALD) or cyclical CVD (CCVD) to form rhenium-containing films. google.com These methods are advantageous as they allow for precise control over film thickness and composition at an atomic or molecular level. google.com

The general process involves sequential and alternating pulses of reactants. First, a substrate is exposed to a vaporized rhenium oxyhalide precursor. google.com This is followed by exposure to a second vapor-phase reactant, which can be a reducing agent, to form the desired rhenium-containing film. google.com The substrate temperature during deposition is a critical parameter, typically maintained between 80°C and 450°C. google.com

Specific rhenium oxychlorides are selected based on their volatility and decomposition characteristics. Among the common precursors are Rhenium Trioxychloride (ReO₃Cl) and Rhenium Dioxy Dichloride (ReO₂Cl₂). google.com These compounds can be used in cyclical deposition methods to create films such as rhenium oxide. google.com For instance, an intermediate rhenium oxide film can be formed, which is then treated with an additional oxygen-containing precursor to achieve the final desired composition. google.com Rhenium oxide films, such as rhenium (VII) oxide (Re₂O₇), possess dielectric properties that make them useful in electronic components like DRAM devices and capacitor structures. google.com

| Precursor | Deposition Method | Typical Substrate Temperature | Resulting Film Type |

| Rhenium Oxyhalides (general) | ALD, CCVD | 80°C - 450°C | Rhenium-containing films |

| Rhenium Trioxychloride (ReO₃Cl) | Cyclical Deposition | Not specified | Rhenium Oxide |

| Rhenium Dioxy Dichloride (ReO₂Cl₂) | Cyclical Deposition | Not specified | Rhenium Oxide |

Synthesis of Rhenium Nanomaterials

Rhenium nanoparticles (Re NPs) exhibit unique catalytic and electronic properties. Rhenium oxychlorides can serve as starting materials in various synthetic routes to produce these nanomaterials with controlled size and morphology.

Colloidal and microemulsion techniques are effective bottom-up approaches for synthesizing rhenium nanoparticles in a liquid medium. researchgate.net

In a typical colloidal synthesis , a rhenium precursor is reduced in the presence of a protective or capping agent to prevent nanoparticle agglomeration. researchgate.netdoaj.org For example, pseudo-spherical Re NPs with mean sizes ranging from 0.7 to 2.8 nm have been successfully synthesized using sodium borohydride (NaBH₄) as a reducing agent and polyvinylpyrrolidone (PVP) as a protective agent in an aqueous medium. researchgate.net The size and distribution of the resulting nanoparticles are influenced by parameters such as synthesis temperature, the addition rate of the reducing agent, and the molar ratio of the capping agent to the rhenium precursor. researchgate.net

The microemulsion method offers even greater control over nanoparticle size and distribution. researchgate.net This technique utilizes water-in-oil microemulsions, where tiny aqueous droplets dispersed in a continuous oil phase act as nanoreactors. nih.gov The reaction to form nanoparticles occurs when two microemulsions, one containing the metal precursor and the other a reducing agent, are mixed. nih.govmdpi.com This method has been used to produce Re NPs with mean sizes between 0.8 and 1.4 nm, with the final particle size being primarily affected by the water-to-surfactant ratio. researchgate.net

| Synthesis Method | Key Reagents | Controlling Factors | Resulting NP Size |

| Colloidal Synthesis | Rhenium precursor, Reducing agent (e.g., NaBH₄), Capping agent (e.g., PVP) | Temperature, Reagent addition rate, Capping agent ratio | 0.7–2.8 nm |

| Microemulsion | Rhenium precursor, Reducing agent, Surfactant, Oil phase | Water-to-surfactant ratio | 0.8–1.4 nm |

For catalytic applications, immobilizing metal nanoparticles on a high-surface-area support like carbon is a common strategy to enhance performance and stability. mdpi.com Carbon-supported rhenium nanoparticles can be prepared using methods such as impregnation-reduction. mdpi.com

In this process, a carbon support material is first impregnated with a solution containing a rhenium precursor, such as an oxychloride. Following impregnation, the metal ions are reduced to their metallic state through the addition of a reducing agent. mdpi.com The strong interaction between the rhenium nanoparticles and the carbon support can lead to improved catalytic activity. mdpi.com The pyrolysis of metal-organic compounds containing rhenium and an organic ligand can also be used to prepare carbon-coated metal nanoparticles. mdpi.com

Role in Cluster Chemistry

Rhenium has a remarkable tendency to form metal-metal bonds, leading to a rich and extensive field of cluster chemistry. academie-sciences.fr The foundational unit in much of this chemistry is the Re₆L₁₄ cluster, which features an octahedron of six rhenium atoms. academie-sciences.fr In this structure, inner ligands (Lⁱ) cap the triangular faces of the Re₆ octahedron, while apical ligands (Lᵃ) are located at the terminal positions. academie-sciences.fr